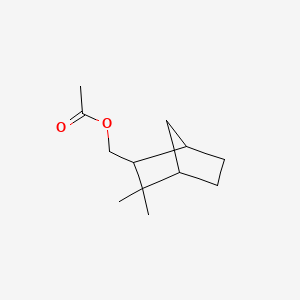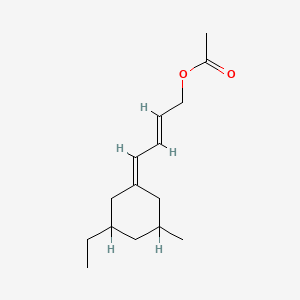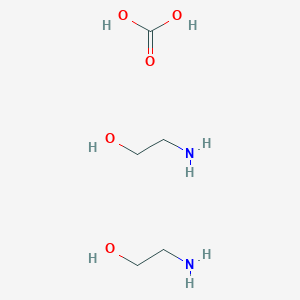
Einecs 244-600-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid, compound with 2-aminoethanol (1:2), generally involves the direct reaction of carbonic acid with 2-aminoethanol. The reaction is typically carried out in an aqueous medium at room temperature. The process can be summarized as follows:
H2CO3+2C2H7NO→(C2H7NO)2CO3
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. The reaction is often conducted in large reactors with controlled temperature and pressure conditions to optimize the reaction rate and product quality .
化学反应分析
Types of Reactions
Carbonic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The amino group in 2-aminoethanol can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and water, while substitution reactions can produce various halogenated derivatives .
科学研究应用
Carbonic acid, compound with 2-aminoethanol (1:2), has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
作用机制
The mechanism by which carbonic acid, compound with 2-aminoethanol (1:2), exerts its effects involves its interaction with water and other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing the properties and behavior of the systems it is part of. Its molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins, affecting their activity and function .
相似化合物的比较
Similar Compounds
Carbonic acid, compound with 2-aminoethanol (11): This compound has a different molar ratio of carbonic acid to 2-aminoethanol and exhibits distinct properties and applications.
Carbonic acid, compound with 2-aminoethanol (13): Another variant with a different molar ratio, leading to unique characteristics and uses.
Uniqueness
Carbonic acid, compound with 2-aminoethanol (1:2), is unique due to its specific molar ratio, which imparts distinct solubility and reactivity properties. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous .
属性
CAS 编号 |
21829-52-7 |
|---|---|
分子式 |
C5H16N2O5 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
2-aminoethanol;carbonic acid |
InChI |
InChI=1S/2C2H7NO.CH2O3/c2*3-1-2-4;2-1(3)4/h2*4H,1-3H2;(H2,2,3,4) |
InChI 键 |
KCNRUFVEYNBDQY-UHFFFAOYSA-N |
规范 SMILES |
C(CO)N.C(CO)N.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


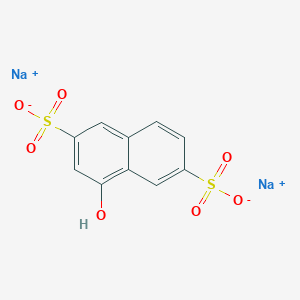
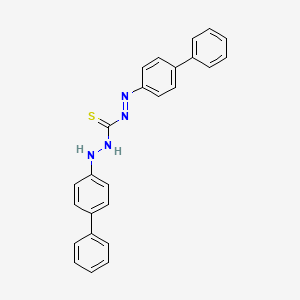
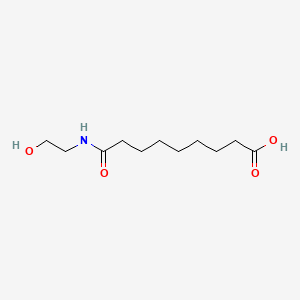

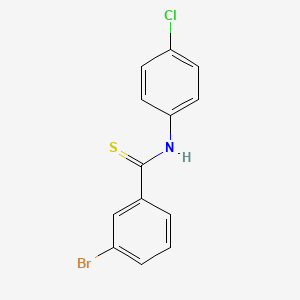


![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)

